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Compound of Interest

Compound Name: Bidisomide

Cat. No.: B1666985

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information on the preclinical pharmacology of Bidisomide (SC-
40230) is based on publicly available scientific literature. Comprehensive preclinical safety and
toxicology data for Bidisomide are not readily available in the public domain. The majority of
search results for preclinical toxicology and safety pharmacology yielded information for the
corticosteroid Budesonide, and not the antiarrhythmic agent Bidisomide. Therefore, this guide
has significant limitations in its coverage of the full preclinical profile of Bidisomide.

Executive Summary

Bidisomide is an investigational antiarrhythmic agent with a pharmacological profile that
classifies it as a Vaughan Williams Class la/lb agent. Its primary mechanism of action is the
blockade of cardiac sodium channels in a voltage- and use-dependent manner. Preclinical
studies in various animal models have demonstrated its effects on cardiac electrophysiology,
including prolongation of the action potential duration and effective refractory period, and an
increase in the defibrillation threshold. This guide provides a detailed summary of the available
preclinical pharmacodynamic and pharmacokinetic data for Bidisomide, along with
descriptions of the experimental protocols used in key studies.

Mechanism of Action

Bidisomide exerts its antiarrhythmic effect primarily through the blockade of voltage-gated
sodium channels (Nav) in cardiomyocytes. This action reduces the influx of sodium ions during
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phase 0 of the cardiac action potential, thereby slowing the rate of depolarization and the
conduction velocity of the electrical impulse through the heart.

Sodium Channel Blockade

Bidisomide's interaction with the sodium channel is state-dependent, showing a higher affinity
for the open and inactivated states of the channel over the resting state. This property
contributes to its use-dependent effect, where the degree of block increases with higher heart
rates.
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Mechanism of Bidisomide's Sodium Channel Blockade
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Figure 1: Mechanism of Bidisomide's Sodium Channel Blockade
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Pharmacodynamics

The pharmacodynamic effects of Bidisomide have been characterized through in vitro
electrophysiology studies and in vivo animal models.

Electrophysiological Effects

3.1.1 In Vitro Studies

Studies using isolated rat ventricular myocytes have provided quantitative data on
Bidisomide's sodium channel blocking properties.[1] The blockade is voltage-dependent, with
a higher inhibitory constant (Ki) at more depolarized membrane potentials.[1] Bidisomide also
slows the recovery of sodium channels from inactivation and exhibits a use-dependent block.[1]

In isolated canine atrial tissue, Bidisomide was shown to prolong the action potential duration
(APD) and effective refractory period (ERP) by 20 to 27 milliseconds.[2] This effect was
maintained at high stimulation frequencies and in the presence of the (3-adrenergic agonist,
isoproterenol, suggesting efficacy even under conditions of elevated sympathetic tone.[2]

Table 1: In Vitro Electrophysiological Effects of Bidisomide on Sodium Channels

. . Holding
Parameter Species/Tissue Value ) Reference
Potential
Inhibitory Rat Ventricular
_ 214 uM -140 mV
Constant (Ki) Myocytes
Rat Ventricular
21 uM -100 mV
Myocytes
Time Constant of  Rat Ventricular
2703 ms -140 mV
Recovery Myocytes
Time Constants Rat Ventricular Fast: 11 ms,
of Block Myocytes Slow: 648 ms
APD & ERP Canine Atrial
) ] 20-27 ms -
Prolongation Tissue
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3.1.2 In Vivo Studies

In a canine model of healed myocardial infarction, both therapeutic (2-5 pg/mL) and
supratherapeutic (6-14 pg/mL) plasma concentrations of Bidisomide were found to
significantly increase the defibrillation threshold (DFT) by an average of 3 to 5 Joules. At
supratherapeutic doses, Bidisomide also led to a significant increase in the PR interval on the
electrocardiogram (ECG) and a decrease in blood pressure.

Table 2: In Vivo Electrophysiological and Hemodynamic Effects of Bidisomide in a Canine
Model

Bidisomide
Parameter . Effect Reference
Concentration

Defibrillation Therapeutic (2-5

1 by 3-5 Joules
Threshold (DFT) pg/mL)

Supratherapeutic (6-
1 by 3-5 Joules

14 pg/mL)
Supratherapeutic (6-

PR Interval Increased
14 pg/mL)
Therapeutic &

Blood Pressure ] Decreased
Supratherapeutic

Pharmacokinetics

Limited preclinical pharmacokinetic data for Bidisomide is available. A study in rats
demonstrated that food affects its absorption, a finding that is consistent with observations in
humans. The same study indicated that Bidisomide has lower intestinal permeability
compared to the structurally similar antiarrhythmic drug, disopyramide.

Human pharmacokinetic studies have shown an oral bioavailability of approximately 43%. The
disposition of Bidisomide in humans follows a three-compartment model with reported half-
lives of 0.12, 1.77, and 12.3 hours for the different phases of distribution and elimination.

Metabolism
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In humans, Bidisomide undergoes metabolism primarily through two pathways: hydroxylation
of the piperidine ring and N-dealkylation.

Metabolic Pathways of Bidisomide in Humans
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Figure 2: Metabolic Pathways of Bidisomide

Toxicology and Safety Pharmacology

No dedicated preclinical safety pharmacology or toxicology studies for Bidisomide were
identified in the public domain. The available literature does not provide information on the
effects of Bidisomide on other organ systems, nor does it contain data from acute, sub-

chronic, chronic, genetic, or reproductive toxicity studies. This represents a significant gap in
the preclinical characterization of this compound.

Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Voltage Clamp

The effects of Bidisomide on the sodium current (INa) were investigated in isolated rat
ventricular myocytes using the whole-cell voltage clamp technique.
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Whole-Cell Voltage Clamp Experimental Workflow
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Canine Myocardial Infarction Model Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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